![molecular formula C20H18N4O2S B2792376 N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1185028-03-8](/img/structure/B2792376.png)

N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

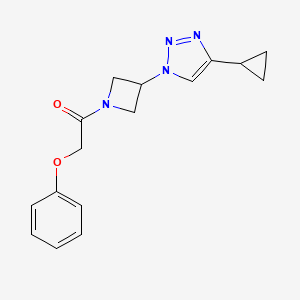

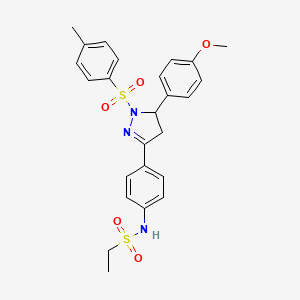

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a pyrimidinone group, and an indole group. These groups are common in many biologically active compounds, so this molecule could potentially have interesting properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group, the pyrimidinone group, and the indole group would each contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .Wissenschaftliche Forschungsanwendungen

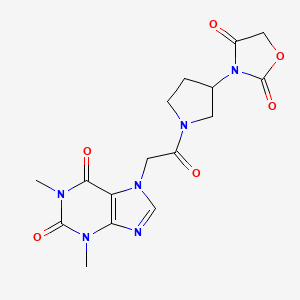

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Compounds with similar structural motifs have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, a study by Gangjee et al. (2008) discussed the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. The most potent dual inhibitor identified in this study demonstrated significant inhibitory activity against both human TS and DHFR, highlighting its potential as a lead compound for antitumor agents [Gangjee, Qiu, Li, & Kisliuk, 2008].

Aqueous-Soluble ACAT-1 Inhibitors

Another study identified aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which showed selectivity for ACAT-1 over ACAT-2. This research is crucial for developing therapies for diseases involving ACAT-1 overexpression, demonstrating the potential therapeutic applications of structurally similar compounds [Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018].

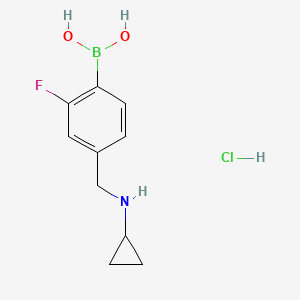

Synthesis and Biological Activities of Heterocyclic Compounds

Compounds featuring similar structural frameworks have been utilized in synthesizing novel heterocyclic compounds with potential biological activities. For example, Schmeyers and Kaupp (2002) discussed the synthesis of heterocycles by cascade reactions of versatile thioureido-acetamides, demonstrating excellent atom economy and yielding a variety of heterocyclic compounds in one-pot reactions. This research underscores the utility of such compounds in generating biologically active molecules through efficient synthetic routes [Schmeyers & Kaupp, 2002].

Insecticidal Assessment of Heterocycles

Furthermore, compounds with similar structural features have been assessed for their insecticidal properties against agricultural pests. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and evaluated their insecticidal activities against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of such compounds in developing new agrochemicals to protect crops from pests [Fadda, Salam, Tawfik, Anwar, & Etman, 2017].

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

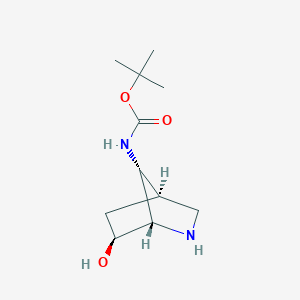

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-27-14-8-6-13(7-9-14)10-21-17(25)11-24-12-22-18-15-4-2-3-5-16(15)23-19(18)20(24)26/h2-9,12,23H,10-11H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQPJHWKSQTIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792293.png)

![N-(tert-butyl)-2-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2792295.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2792298.png)

![3-chloro-2-{1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-5-(trifluoromethyl)pyridine](/img/structure/B2792309.png)

![(E)-4-(Dimethylamino)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2792312.png)

![1-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2792314.png)